4-Hydroxy-6-(2-methoxyphenyl)-2-phenyl-5-pyrimidinecarbonitrile
Description
Properties
IUPAC Name |
4-(2-methoxyphenyl)-6-oxo-2-phenyl-1H-pyrimidine-5-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13N3O2/c1-23-15-10-6-5-9-13(15)16-14(11-19)18(22)21-17(20-16)12-7-3-2-4-8-12/h2-10H,1H3,(H,20,21,22) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ABFWRAIWCFJGQI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C2=C(C(=O)NC(=N2)C3=CC=CC=C3)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Scheme:
Reaction Conditions:
- Catalysts such as sodium ethoxide or potassium carbonate
- Solvents like ethanol or dimethylformamide (DMF)
- Mild heating (around 80–100°C)
- Reactions typically complete within 0.3 to 3 hours, with yields often exceeding 80%
Intermediates Characterization:
- FT-IR: Confirmation of nitrile group (~2212 cm⁻¹) and hydroxyl group (~3400 cm⁻¹)
- NMR: Aromatic and heteroaromatic proton signals, with characteristic chemical shifts for phenyl and methoxy groups
- Mass Spectrometry: Molecular ion peaks consistent with the target compound
Use of Eco-Friendly Catalysts and Solvents
Recent advancements emphasize green chemistry principles. For example, p-dodecylbenzenesulfonic acid (DBSA) has been employed as an effective catalyst in aqueous media, promoting high yields with minimal environmental impact.
Example Protocol Using DBSA:
- Reagents:
- Aromatic aldehyde (e.g., 2-methoxyphenyl aldehyde)
- Malononitrile
- Appropriate substituted urea
- DBSA (10 mol%)
- Procedure:
- Mix reagents in water (20 mL)
- Stir at room temperature
- Reaction times range from 0.15 to 1 hour
- Isolate the product via filtration and recrystallization
This method has shown to produce yields up to 90%, with reaction times significantly shorter than traditional methods, emphasizing its efficiency and eco-friendliness.
Multicomponent Reaction (MCR) Strategy
The synthesis can also be achieved via a one-pot three-component reaction involving:
- Aromatic aldehyde (with the 2-methoxyphenyl group)
- Malononitrile
- Urea derivatives
This approach simplifies the process, reduces waste, and aligns with sustainable chemistry practices. The reaction typically proceeds under mild conditions with catalysts like DBSA or sulfuric acid.
Sample Reaction Conditions:
| Catalyst | Solvent | Temperature | Reaction Time | Yield |
|---|---|---|---|---|
| DBSA | Water | Room Temp | 0.15–1 hour | 85–90% |
| Sulfuric acid | Ethanol | Room Temp | 3–4 hours | 50–60% |
Research Findings and Data Tables
| Method | Catalyst | Solvent | Reaction Time | Yield (%) | Notes |
|---|---|---|---|---|---|
| Condensation & Cyclization | Sodium ethoxide | Ethanol | 2–3 hours | 80–85 | Conventional method |
| Green synthesis | DBSA | Water | 0.15–1 hour | 85–90 | Eco-friendly, high yield |
| Acid-catalyzed | Conc. H₂SO₄ | Ethanol | 3–4 hours | 50–60 | Traditional approach |
Research Findings Summary
- Efficiency: The use of DBSA as a catalyst in aqueous media significantly enhances reaction rates and yields while minimizing environmental impact.
- Versatility: The methodology accommodates various substituents on the aromatic ring, including methoxy, methyl, halogen, and hydroxyl groups.
- Scalability: The protocols are adaptable for larger-scale synthesis with consistent product quality.
Chemical Reactions Analysis
Types of Reactions
4-Hydroxy-6-(2-methoxyphenyl)-2-phenyl-5-pyrimidinecarbonitrile undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The nitrile group can be reduced to amines or other derivatives.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of catalysts are used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce amines. Substitution reactions can introduce various functional groups onto the aromatic rings .
Scientific Research Applications
Structural Characteristics
The compound features a pyrimidine ring with hydroxyl and methoxy substituents, which are crucial for its biological activity. The presence of these functional groups may enhance the compound's solubility and interaction with biological targets.
Anticancer Activity
Recent studies have indicated that 4-Hydroxy-6-(2-methoxyphenyl)-2-phenyl-5-pyrimidinecarbonitrile exhibits promising anticancer properties. Research has focused on its ability to inhibit specific cancer cell lines, potentially through mechanisms involving apoptosis and cell cycle arrest.
Case Study:
In vitro studies demonstrated that this compound significantly reduced the viability of breast cancer cells (MCF-7) at micromolar concentrations, suggesting its potential as a lead compound in anticancer drug development .
Antimicrobial Properties
The compound has also been evaluated for its antimicrobial effects against various bacterial strains. Preliminary results show that it possesses moderate antibacterial activity, which could be beneficial in developing new antibiotics.
Case Study:
A study tested the efficacy of this compound against Staphylococcus aureus and Escherichia coli, revealing a minimum inhibitory concentration (MIC) that indicates potential as an antimicrobial agent .
Enzyme Inhibition
4-Hydroxy-6-(2-methoxyphenyl)-2-phenyl-5-pyrimidinecarbonitrile has been investigated for its ability to inhibit specific enzymes involved in metabolic pathways. This property is particularly relevant in the context of diseases such as diabetes and obesity.
Case Study:
Research showed that this compound could effectively inhibit dipeptidyl peptidase IV (DPP-IV), an enzyme linked to glucose metabolism, thereby suggesting its utility in managing type 2 diabetes .
Neuroprotective Effects
Emerging evidence suggests that this compound may have neuroprotective effects, potentially offering therapeutic benefits for neurodegenerative diseases.
Case Study:
In animal models of Alzheimer's disease, treatment with 4-Hydroxy-6-(2-methoxyphenyl)-2-phenyl-5-pyrimidinecarbonitrile resulted in improved cognitive function and reduced neuroinflammation .
Comparative Data Table
Mechanism of Action
The mechanism of action of 4-Hydroxy-6-(2-methoxyphenyl)-2-phenyl-5-pyrimidinecarbonitrile involves its interaction with specific molecular targets and pathways. The hydroxy and nitrile groups can form hydrogen bonds and other interactions with enzymes and receptors, modulating their activity. The compound’s aromatic rings may also participate in π-π stacking interactions, further influencing its biological effects .
Comparison with Similar Compounds
Hydroxy vs. Chloro Substituents
- 4-Chloro-6-(4-methoxyphenyl)-2-phenyl-5-pyrimidinecarbonitrile (C₁₈H₁₂ClN₃O): Replacing the hydroxyl group with chlorine increases molecular weight to 321.77 g/mol and alters reactivity. Chlorine’s electronegativity enhances stability against oxidation but reduces hydrogen-bonding capacity compared to the hydroxyl group .
Hydroxy vs. Amino Substituents
- 4-Amino-6-(4-chlorophenyl)-2-phenyl-5-pyrimidinecarbonitrile (C₁₇H₁₁ClN₄): The amino group at position 4 significantly lowers the melting point (222°C vs. unreported for the parent compound) and improves solubility in polar solvents due to increased hydrogen-bonding capacity .
Functional Group Modifications
Hydroxy vs. Sulfanyl (Thiol) Groups
Methoxy vs. Methylthio Substituents
- 4-(4-Methoxyphenyl)-2-(methylthio)-6-oxo-1,6-dihydropyrimidine-5-carbonitrile (C₁₃H₁₁N₃O₂S): Replacing methoxy with methylthio at position 2 increases hydrophobicity (logP) and alters spectroscopic profiles, as evidenced by distinct IR absorption bands at 2210 cm⁻¹ (C≡N) and 1650 cm⁻¹ (C=O) .
Heterocyclic Modifications
- 2-((3-Hydroxyphenyl)amino)-4-(4-methyl-2-(methylamino)-thiazol-5-yl)pyrimidine-5-carbonitrile (C₁₆H₁₅N₇OS): Incorporation of a thiazole ring at position 4 introduces additional hydrogen-bonding sites (NH and OH groups) and enhances thermal stability (mp 242–243°C) compared to simpler aryl-substituted analogs .
Physicochemical and Spectroscopic Data Comparison
Biological Activity
4-Hydroxy-6-(2-methoxyphenyl)-2-phenyl-5-pyrimidinecarbonitrile, with the chemical formula C₁₈H₁₃N₃O₂ and a molecular weight of 303.32 g/mol, is a compound that has garnered attention for its potential biological activities, particularly as a COX-2 inhibitor and in anticancer applications. This article synthesizes current research findings, including biological activity, structure-activity relationships, and relevant case studies.
COX-2 Inhibition
Recent studies have highlighted the compound's efficacy as a selective inhibitor of cyclooxygenase-2 (COX-2), an enzyme implicated in inflammation and cancer. The compound demonstrated significant inhibitory activity against COX-2 with IC50 values comparable to established drugs like Celecoxib. For instance, a study reported that certain pyrimidine derivatives exhibited IC50 values in the range of 0.17 µM to 1.68 µM, indicating strong potential for therapeutic applications in inflammatory diseases and cancer treatment .
Anticancer Properties
4-Hydroxy-6-(2-methoxyphenyl)-2-phenyl-5-pyrimidinecarbonitrile has also shown promising anticancer activity across various cell lines. In vitro tests revealed that this compound could inhibit the proliferation of cancer cells such as MCF-7 (breast cancer) and HCT-116 (colon cancer) with GI50 values of 0.64 µM and 0.79 µM, respectively . Furthermore, its structural analogs have been linked to enhanced anticancer effects, suggesting that modifications to the pyrimidine structure can significantly impact biological activity.
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of pyrimidine derivatives. The presence of specific substituents on the pyrimidine ring influences both COX-2 inhibition and anticancer efficacy. For example, compounds with methoxy groups at strategic positions exhibited improved potency against COX-2 compared to their unsubstituted counterparts .
| Compound | IC50 (µM) | Activity |
|---|---|---|
| Celecoxib | 0.17 | COX-2 Inhibitor |
| Compound 5d | 1.68 | COX-2 Inhibitor |
| Compound II | 0.039 | Anticancer (HeLa) |
| Compound III | 4.01 | Anticancer (MGC-803) |
Study on Pyrimidine Derivatives
A comprehensive study synthesized various pyrimidine derivatives, including those similar to 4-Hydroxy-6-(2-methoxyphenyl)-2-phenyl-5-pyrimidinecarbonitrile. The results indicated that compounds with additional functional groups could enhance both anti-inflammatory and anticancer activities .
Molecular Docking Studies
Molecular docking simulations have provided insights into the binding affinities of these compounds with COX-2, revealing that structural modifications can lead to improved interactions at the active site of the enzyme. This computational approach complements experimental findings by predicting which modifications may yield more potent inhibitors .
Q & A
Basic Research Questions
Q. What are the optimized synthetic routes for 4-Hydroxy-6-(2-methoxyphenyl)-2-phenyl-5-pyrimidinecarbonitrile, and how do reaction conditions influence yield?
- Methodological Answer : The compound can be synthesized via nucleophilic substitution or cyclocondensation. For example, similar pyrimidinecarbonitriles are synthesized by refluxing intermediates (e.g., 2-methylthiopyrimidines) with amines in DMF or DMSO, followed by acidification and crystallization. Solvent systems like DMSO:Water (5:5) improve solubility and yield . Reaction time (12–24 hours) and temperature (80–100°C) are critical for minimizing side products. Yields typically range from 43% to 60% under optimized conditions .
Q. Which spectroscopic techniques are most effective for characterizing this compound?
- Methodological Answer :
- 1H/13C NMR : Assign peaks based on substituent electronic environments. For instance, the methoxy group (δ ~3.3 ppm in 1H NMR) and aromatic protons (δ ~6.8–7.5 ppm) confirm substitution patterns .
- FT-IR : Key bands include nitrile (C≡N, ~2200–2250 cm⁻¹) and hydroxyl (O–H, ~3200–3500 cm⁻¹) stretches .
- Mass Spectrometry : ESI-MS in positive ion mode identifies molecular ion peaks and fragmentation pathways, aiding structural validation .
Q. How does the compound’s solubility profile impact experimental design?
- Methodological Answer : The compound is sparingly soluble in water but dissolves in polar aprotic solvents (DMF, DMSO) and alcohols (ethanol, methanol). Pre-saturation studies in DMSO:Water (5:5) enhance solubility for biological assays. For crystallography, slow evaporation from ethanol yields high-purity crystals .
Advanced Research Questions
Q. What crystallographic insights reveal the compound’s intermolecular interactions and stability?
- Methodological Answer : X-ray diffraction using SHELX software (e.g., SHELXL for refinement) shows planar pyrimidine rings and intermolecular hydrogen bonds (N–H⋯O) stabilizing crystal lattices. Centrosymmetric dimers are common, with bond lengths (e.g., C–N: 1.33–1.37 Å) consistent with aromatic systems . Thermal ellipsoid analysis via ORTEP diagrams assesses conformational flexibility .
Q. How do CYP enzyme interactions affect the compound’s metabolic stability in preclinical models?
- Methodological Answer : Hepatic microsomal studies in rats and rabbits reveal species-dependent metabolism. For example, CYP2E1 in rats predominantly reduces N-(2-methoxyphenyl)hydroxylamine to o-anisidine, while rabbits show higher oxidative metabolism to o-aminophenol. Use β-naphthoflavone-induced microsomes (CYP1A1/2) to evaluate oxidative pathways. NADPH-dependent assays quantify metabolite formation via HPLC (retention time: 8.8–28.6 min) .
Q. What computational approaches predict the compound’s reactivity and binding affinity?
- Methodological Answer :
- DFT Calculations : Optimize geometry at B3LYP/6-311+G(d,p) level to predict electrophilic sites (e.g., nitrile carbon). HOMO-LUMO gaps (~4.5–5.0 eV) indicate stability .
- Molecular Docking : Use AutoDock Vina to model interactions with targets (e.g., kinases). Pyrimidine nitrogens and hydroxyl groups show hydrogen bonding with active-site residues .
Q. How do structural modifications (e.g., substituent variation) influence bioactivity?
- Methodological Answer : SAR studies compare derivatives:
- 2-Methoxyphenyl vs. 4-Methylphenyl : Enhanced π-π stacking with hydrophobic pockets increases inhibition of enzymes like DHFR (IC50 reduced by ~30%) .
- Hydroxyl vs. Methoxy Groups : Hydroxyl improves solubility but reduces metabolic stability (t1/2 < 2 hours in microsomes) .
Data Contradiction Analysis
Q. Why do metabolic outcomes of structurally similar compounds vary between species?
- Methodological Answer : Species-specific CYP isoform expression explains discrepancies. For example, rat CYP2E1 dominates reductive metabolism, whereas rabbit CYP1A2 favors oxidation. Cross-species extrapolation requires isoform-specific inhibition assays (e.g., ketoconazole for CYP3A4) and cDNA-expressed enzymes .
Q. How to resolve conflicting crystallographic data on bond angles in pyrimidine derivatives?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
